1-[2-(dimethylamino)ethyl]-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-3-(2-oxolanylmethyl)thiourea
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Overview
Description
1-[2-(dimethylamino)ethyl]-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-3-(2-oxolanylmethyl)thiourea is a member of quinolines.
Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthesis Techniques : The synthesis of related compounds involving dioxolo[4,5-g]quinoline derivatives has been studied, with methods such as visible-light-induced radical bromination showing significant improvements in yield and reduced byproducts (Li, 2015).
- Structural Analysis and Derivatives : Compounds with structures similar to the chemical have been synthesized and analyzed for their structural properties. For instance, studies have involved the synthesis of various quinoline and quinazoline derivatives, exploring their structural characteristics and potential applications (Phillips & Castle, 1980).
Biological and Pharmacological Applications
- Cytotoxic Activities : Research has shown that carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the given compound, exhibit potent cytotoxic properties against certain cancer cell lines (Deady et al., 2003).
- Antimicrobial Properties : Thiazolidinone derivatives, related to the compound , have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains, indicating their potential in antimicrobial treatments (Patel, Kumari, & Patel, 2012).
Chemical Reaction and Methodology
- Novel Synthesis Methods : Innovative methods for synthesizing compounds within the same chemical family have been developed, emphasizing catalyst-free synthesis and environmental considerations (Li et al., 2015).
properties
Molecular Formula |
C21H28N4O4S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C21H28N4O4S/c1-24(2)5-6-25(21(30)22-11-16-4-3-7-27-16)12-15-8-14-9-18-19(29-13-28-18)10-17(14)23-20(15)26/h8-10,16H,3-7,11-13H2,1-2H3,(H,22,30)(H,23,26) |
InChI Key |
WDKMWWJAYFRUHV-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(CC1=CC2=CC3=C(C=C2NC1=O)OCO3)C(=S)NCC4CCCO4 |
Canonical SMILES |
CN(C)CCN(CC1=CC2=CC3=C(C=C2NC1=O)OCO3)C(=S)NCC4CCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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